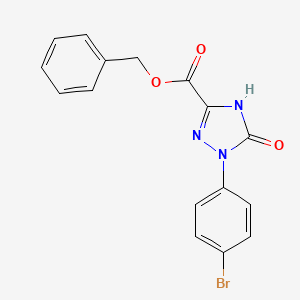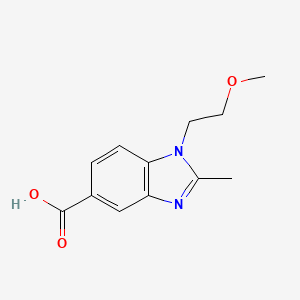
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1H-benzimidazole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction efficiency.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to other benzodiazole derivatives, 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its unique functional groups and chemical properties. Similar compounds include:
2-Methyl-1H-benzimidazole: Lacks the methoxyethyl and carboxylic acid groups, resulting in different chemical reactivity and biological activity.
1-(2-Ethoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, leading to variations in solubility and reactivity.
1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid:
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-10-7-9(12(15)16)3-4-11(10)14(8)5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RLJBUCBFFUFSOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


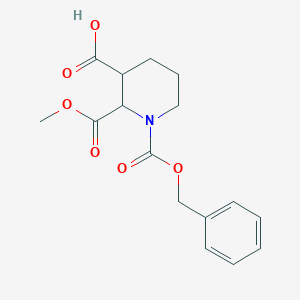

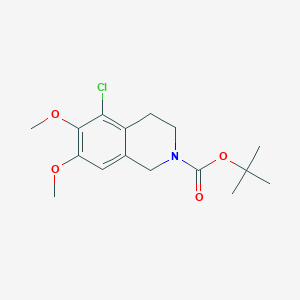
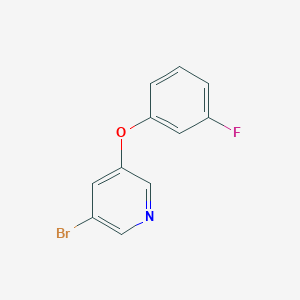
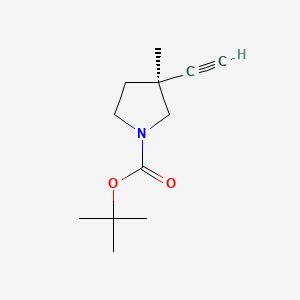
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
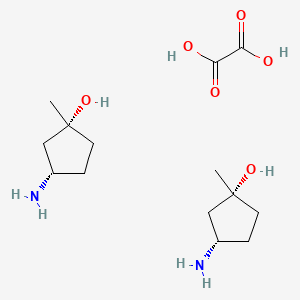
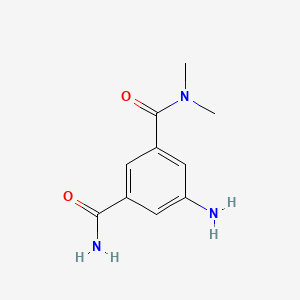
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
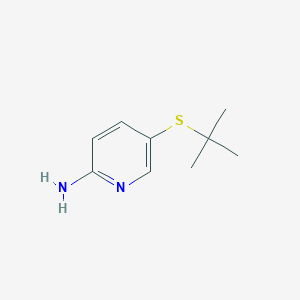
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
